molecular formula C15H3Al2F18O6+3 B8086121 Aluminum hexafluoro-2,4-pentanedionat

Aluminum hexafluoro-2,4-pentanedionat

Cat. No.: B8086121
M. Wt: 675.11 g/mol
InChI Key: BYJKTKURFPWQDK-AHUNZLEGSA-K
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Description

Dialuminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate is a complex organometallic compound that features aluminum atoms coordinated with a hexafluorinated oxopentene ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Aluminum hexafluoro-2,4-pentanedionat typically involves the reaction of aluminum precursors with hexafluorinated organic ligands under controlled conditions. One common method involves the use of aluminum alkyls or aluminum halides as starting materials, which react with hexafluorinated ketones or enolates in the presence of a suitable solvent and catalyst. The reaction conditions, such as temperature, pressure, and reaction time, are carefully optimized to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and safety requirements. Advanced techniques like high-throughput screening and process optimization are employed to enhance the efficiency and scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Dialuminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state aluminum species.

    Reduction: It can be reduced to lower oxidation state aluminum compounds.

    Substitution: The hexafluorinated ligand can be substituted with other ligands under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and pH, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield aluminum oxide derivatives, while substitution reactions can produce a variety of organoaluminum compounds with different functional groups .

Scientific Research Applications

Dialuminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Aluminum hexafluoro-2,4-pentanedionat involves its interaction with molecular targets through coordination chemistry. The aluminum centers can form stable complexes with various substrates, facilitating catalytic processes or enhancing the stability of the compound in biological systems. The hexafluorinated ligand contributes to the compound’s reactivity and selectivity by providing electron-withdrawing effects and steric hindrance .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other organoaluminum complexes with different ligands, such as:

  • Aluminum tris(acetylacetonate)
  • Aluminum diethylphosphinate
  • Aluminum tris(8-hydroxyquinolinate)

Uniqueness

Dialuminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate is unique due to its hexafluorinated ligand, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring high stability and reactivity, such as advanced catalysis and material science .

Properties

IUPAC Name

dialuminum;(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H2F6O2.2Al/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h3*1,12H;;/q;;;2*+3/p-3/b3*2-1-;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJKTKURFPWQDK-AHUNZLEGSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Al+3].[Al+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Al+3].[Al+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H3Al2F18O6+3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

675.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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